N-Phenylglycine Isopentyl Ester
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Overview
Description
N-Phenylglycine Isopentyl Ester is an organic compound with the molecular formula C13H19NO2. It is an ester derivative of N-Phenylglycine, where the glycine moiety is esterified with isopentyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylglycine Isopentyl Ester can be synthesized through the esterification of N-Phenylglycine with isopentyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Phenylglycine Isopentyl Ester undergoes various chemical reactions, including:
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Acidic or basic conditions with another alcohol.
Reduction: Reducing agents like LiAlH4.
Major Products Formed
Hydrolysis: N-Phenylglycine and isopentyl alcohol.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
Scientific Research Applications
N-Phenylglycine Isopentyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenylglycine Isopentyl Ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release N-Phenylglycine, which may interact with biological targets such as enzymes and receptors . The exact molecular pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenylglycine: The parent compound of N-Phenylglycine Isopentyl Ester.
Isopentyl Acetate: Another ester with similar structural features.
Methyl Phenylglycinate: An ester derivative of phenylglycine with a different alcohol moiety.
Uniqueness
This compound is unique due to its specific esterification with isopentyl alcohol, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-methylbutyl 2-anilinoacetate |
InChI |
InChI=1S/C13H19NO2/c1-11(2)8-9-16-13(15)10-14-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
InChI Key |
YCSWUDGPDNJADE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)CNC1=CC=CC=C1 |
Origin of Product |
United States |
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